molecular formula C8H7N5O2 B2421312 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1989671-38-6

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B2421312
CAS No.: 1989671-38-6
M. Wt: 205.177
InChI Key: GWTIQHFZLUPOCY-UHFFFAOYSA-N
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Description

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid. One common method involves the reaction of an appropriate benzoic acid derivative with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.

Scientific Research Applications

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to triazole-containing compounds. The tetrazole ring’s ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

3-(5-aminotetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-8-10-11-12-13(8)6-3-1-2-5(4-6)7(14)15/h1-4H,(H,14,15)(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTIQHFZLUPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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